Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate is a chemical compound that incorporates a cyclopentane ring and a triazole moiety, which are of significant interest in medicinal chemistry. This compound is classified as an amino acid derivative due to the presence of the amino group and the carboxylate functional group. Its structural complexity allows for various applications in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
The compound is synthesized through various chemical reactions involving triazole derivatives and cyclopentane structures. It belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their ring structure. The presence of the triazole ring contributes to its potential biological activity, making it a candidate for further pharmacological studies.
For example, one synthesis pathway begins with the reaction of 1H-1,2,4-triazole with an O-tosyloxazoline derivative in a basic medium using potassium carbonate as a base. The reaction is typically carried out in N,N-dimethylformamide at elevated temperatures (around 120 °C) for several hours to facilitate the formation of the amino acid derivative. The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular structure of methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate features a cyclopentane ring attached to an amino group and a carboxylate group. The triazole ring introduces additional nitrogen atoms into the structure, enhancing its potential reactivity and biological interactions.
The molecular formula can be expressed as C₉H₁₄N₄O₂, with a molecular weight of approximately 198.24 g/mol. The specific arrangement of atoms within this compound can be elucidated through X-ray crystallography or advanced spectroscopic techniques.
Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate can participate in various chemical reactions typical for amino acids and heterocyclic compounds. These include nucleophilic substitutions, condensation reactions, and cyclization processes.
For instance, the compound can undergo acylation reactions where the amino group reacts with acyl chlorides to form amides. Additionally, it may participate in coupling reactions with other heterocycles or biological molecules to form more complex structures suitable for drug development .
The mechanism of action for methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate primarily relates to its interaction with biological targets such as enzymes or receptors that are involved in metabolic pathways. The triazole moiety may enhance binding affinity due to its ability to form hydrogen bonds with target sites.
Studies have shown that compounds containing triazole rings often exhibit antimicrobial and antifungal properties due to their ability to inhibit specific enzyme functions within microbial cells . The exact mechanism can vary depending on the target organism or enzyme involved.
Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate typically appears as a solid at room temperature with solubility in polar solvents like water and methanol due to its ionic carboxylate group.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity is influenced by the presence of functional groups such as amines and carboxylic acids which can participate in further chemical transformations.
Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals targeting various diseases. Its unique structural features make it suitable for designing inhibitors against specific enzymes involved in cancer or infectious diseases. Additionally, it may serve as a building block for synthesizing more complex molecules with enhanced biological activities.
Hybrid molecular architectures integrating cyclopentane and triazole motifs represent a strategic frontier in modern drug discovery. The compound Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate (CAS: 1501020-85-4) exemplifies this approach, combining a conformationally constrained cyclopentane ring with the versatile 1,2,4-triazole heterocycle. Its molecular formula (C₉H₁₄N₄O₂; MW: 210.23 g/mol) features critical functional groups: an amino group at C1 and a methyl ester at C1, with the triazole moiety appended at C3 [1]. This spatial arrangement enables multifaceted interactions with biological targets. The 1,2,4-triazole ring contributes to hydrogen bonding (H-bond acceptors: 6; H-bond donors: 1) and dipole interactions, while the cyclopentane core imposes torsional restrictions that enhance target selectivity [1] [2]. Such scaffolds are synthetically accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing modular derivatization [2] [8].
Hybrid molecules incorporating triazoles demonstrate broad pharmacological relevance. For example, melampomagnolide B-triazole conjugates exhibit potent anticancer activity (IC₅₀ = 0.43 µM against HCT116 colon cancer), leveraging the triazole as a bioisosteric linker that enhances pharmacokinetic properties without intrinsic toxicity [2]. Similarly, 1,2,3-triazole-dihydroartemisinin-coumarin hybrids show hypoxia-selective cytotoxicity (IC₅₀ = 0.01 µM under hypoxia), underscoring the role of triazole connectivity in optimizing drug efficacy [2]. The cyclopentane ring in such hybrids mimics natural carbasugars, facilitating target engagement in enzyme-active sites [9].
Table 1: Structural and Bioactive Features of Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate and Analogous Hybrids
| Compound | Structural Features | Biological Activity (IC₅₀/EC₅₀) | Key Interactions |
|---|---|---|---|
| Target Compound (CAS 1501020-85-4) | 1,2,4-Triazole, cyclopentane, α-amino ester | Under investigation (≥95% purity) | H-bonding (TPSA: 83.03 Ų), dipole |
| Melampomagnolide B-triazole 1 | Triazole-linked sesquiterpene lactone | 0.43 µM (HCT116) | NF-κB inhibition |
| Dihydroartemisinin-coumarin hybrid | 1,2,3-Triazole spacer, artemisinin core | 0.01 µM (HT-29 under hypoxia) | Mitochondrial membrane disruption |
| Jiyuan Oridonin A derivative | Diterpenoid with 1,2,3-triazole | 1.5 µM (MCF-7) | Cell cycle arrest (G2/M) |
The pharmacological profile of 1,2,4-triazole-containing compounds diverges significantly from 1,2,3-triazole analogs due to electronic and steric variations. While 1,2,3-triazoles excel as linkers in cytotoxic hybrids (e.g., improving artemisinin activity 150-fold under hypoxia [2]), 1,2,4-triazoles offer enhanced metabolic stability and distinct target affinities. Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate embodies this stability, resisting hydrolysis under acidic/basic conditions—a property critical for oral bioavailability [1] [4]. Its logP value (-0.126) indicates high hydrophilicity, contrasting with more lipophilic triazole-thiadiazole hybrids like anti-inflammatory agents 13f and 13g, which optimize logP for membrane penetration [5].
Structurally, conjugating 1,2,4-triazole to cyclopentane (vs. linear alkyl chains in Methyl 1H-1,2,4-triazole-3-carboxylate [4] or aromatic systems in 1,2,4-triazole-1,3,4-thiadiazoles [5]) alters target selectivity. The cyclopentane constraint reduces rotatable bonds (2 vs. 4–6 in flexible analogs), favoring selective enzyme inhibition. For instance, 1,2,4-triazole-thiadiazole hybrids suppress proinflammatory mediators (TNF-α, COX-2) via docking interactions comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) [5], whereas cyclopentane-triazole hybrids may target nucleic acid polymerases due to conformational mimicry of nucleosides [3].
Table 2: Comparative Bioactivities of Triazole-Containing Heterocycles
| Triazole Class | Representative Compound | Therapeutic Area | Potency | Molecular Targets |
|---|---|---|---|---|
| 1,2,4-Triazole-Cyclopentane | Target compound (CAS 1501020-85-4) | Anticancer (proposed) | Experimental stage | DNA polymerases (predicted) |
| 1,2,3-Triazole-Natural | Melampomagnolide B hybrid 2 | Anticancer | 0.10–1.86 µM (NCI-60 panel) | NF-κB, IKKβ |
| 1,2,4-Triazole-Thiadiazole | Anti-inflammatory 13g | Inflammation | Carrageenan edema reduction | TNF-α, COX-2 |
| 1,2,3-Triazole-Coumarin | Dihydroartemisinin hybrid 3 | Anticancer (hypoxia-selective) | 0.01 µM (HT-29) | Mitochondrial apoptosis |
The α-amino-carboxylate motif in Methyl 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclopentane-1-carboxylate enables dual ionic interactions critical for binding polar enzyme pockets. The protonated amino group (-NH₃⁺) and deprotonated carboxylate (-COO⁻) facilitate salt-bridge formation with residues like aspartate/glutamate in targets such as DNA polymerase η (polη)—a validated oncology target overexpressed in chemotherapy-resistant cancers [3] [10]. This design mimics natural substrates: Cytarabine, a polη inhibitor used in leukemia, incorporates a similar ionizable cytidine-carboxylate system but suffers from drug resistance and toxicity [3]. The cyclopentane scaffold in the target compound offers advantages over ribose rings by resisting phosphorylase degradation, extending half-life [10].
Computational studies support this functionalization strategy. Molecular dynamics simulations of amino acid-carbohydrate inhibitors (e.g., ((2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)-L-tryptophan) confirm that α-amino-carboxylates anchor polη-DNA complexes via Mg²⁺ coordination and hydrogen bonding, with binding energies comparable to Cytarabine triphosphate (-42.1 kcal/mol vs. -45.3 kcal/mol) [3]. The methyl ester in the target compound serves as a prodrug feature, enhancing cellular uptake; intracellular esterases hydrolyze it to the active carboxylic acid, analogous to Cytarabine’s phosphorylation [3] [10]. Patent literature on cyclopentane-based neuraminidase inhibitors (e.g., US6562861B1) further validates this approach, showing that carboxylate groups enable nucleophilic attacks on viral sialic acid substrates [10].
Table 3: Role of Amino-Carboxylate Functional Groups in Target Engagement
| Functional Group | Chemical Role | Biological Role | Example Drugs |
|---|---|---|---|
| α-Amino group (-NH₂) | H-bond donor; cationic charge (pH <7.4) | Salt bridges with Asp/Glu; DNA minor groove recognition | Cytarabine; Target compound |
| Carboxylate (-COO⁻)/Ester (-COOCH₃) | H-bond acceptor; anionic charge; hydrolyzable | Mg²⁺ chelation; catalytic site binding | Cytarabine triphosphate |
| Cyclopentane constraint | Torsional restriction | Mimics carbasugar transition states | Neuraminidase inhibitors (US6562861B1) |
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0